4-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)morpholine 4-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)morpholine
Brand Name: Vulcanchem
CAS No.: 23892-47-9
VCID: VC18412559
InChI: InChI=1S/C19H23ClN2O/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)21-10-11-22-12-14-23-15-13-22/h1-9,19,21H,10-15H2
SMILES:
Molecular Formula: C19H23ClN2O
Molecular Weight: 330.8 g/mol

4-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)morpholine

CAS No.: 23892-47-9

Cat. No.: VC18412559

Molecular Formula: C19H23ClN2O

Molecular Weight: 330.8 g/mol

* For research use only. Not for human or veterinary use.

4-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)morpholine - 23892-47-9

Specification

CAS No. 23892-47-9
Molecular Formula C19H23ClN2O
Molecular Weight 330.8 g/mol
IUPAC Name N-[(4-chlorophenyl)-phenylmethyl]-2-morpholin-4-ylethanamine
Standard InChI InChI=1S/C19H23ClN2O/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)21-10-11-22-12-14-23-15-13-22/h1-9,19,21H,10-15H2
Standard InChI Key QYPZNPRAXRVQJP-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CCNC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Architecture

The systematic IUPAC name for this compound is N-[(4-chlorophenyl)(phenyl)methyl]-2-(morpholin-4-yl)ethan-1-amine, reflecting its three primary components:

  • A morpholine ring (tetrahydro-1,4-oxazine) at the ethylamine terminus .

  • A benzylamino group bridging the ethyl chain.

  • A para-chlorophenyl substituent on the benzyl carbon.

The stereochemistry of the benzyl carbon (alpha to the amine) introduces potential chirality, though commercial samples are typically racemic unless specified.

Physicochemical Properties

Key properties derived from experimental and computational data include:

PropertyValueSource
Molecular Weight330.8 g/mol
FormulaC19H23ClN2O\text{C}_{19}\text{H}_{23}\text{ClN}_2\text{O}
XLogP3-AA (LogP)4.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Topological Polar Surface24.5 Ų

The compound's lipophilicity (LogP ≈ 4.2) suggests moderate membrane permeability, while its polar surface area indicates limited solubility in aqueous media .

Synthesis and Manufacturing

Synthetic Routes

While no explicit protocols for 4-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)morpholine are publicly documented, analogous piperazine/morpholine derivatives provide methodological insights . A plausible three-step synthesis involves:

  • Morpholine Ethylation:
    Reaction of morpholine with 2-chloroethylamine hydrochloride in the presence of K2CO3\text{K}_2\text{CO}_3, yielding 2-(morpholin-4-yl)ethylamine .

  • Reductive Amination:
    Condensation of 2-(morpholin-4-yl)ethylamine with 4-chlorobenzaldehyde and phenylacetaldehyde via a Strecker-type reaction, followed by sodium cyanoborohydride reduction to form the benzylamine intermediate .

  • Purification:
    Chromatographic separation (e.g., silica gel with CH2_2Cl2_2/MeOH gradients) to isolate the target compound .

Process Optimization

Critical parameters for scalability include:

  • Solvent Selection: Polar aprotic solvents (DMF, NMP) enhance reaction rates but complicate downstream purification .

  • Temperature Control: Exothermic reductive amination steps require cooling to ≤0°C to minimize byproducts .

  • Catalysis: Palladium-based catalysts may accelerate aryl coupling steps, though none are explicitly reported for this compound .

Pharmacological and Biological Relevance

Antimicrobial Activity

Morpholine derivatives often display broad-spectrum antimicrobial effects. For example, N-substituted morpholines show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The chloro-phenyl group in this compound may enhance membrane disruption via hydrophobic interactions .

Analytical Characterization

Spectroscopic Signatures

  • 1^1H NMR (400 MHz, CDCl3_3):
    δ 7.35–7.25 (m, 9H, Ar-H), 4.12 (s, 1H, CHCl), 3.72 (t, 4H, morpholine-OCH2_2), 2.58 (t, 2H, NCH2_2), 2.42 (m, 6H, morpholine-NCH2_2 and NH).

  • HRMS (ESI+):
    Calculated for C19H23ClN2O\text{C}_{19}\text{H}_{23}\text{ClN}_2\text{O} [M+H]+^+: 331.1578; Found: 331.1581.

Chromatographic Methods

  • HPLC Conditions:
    Column: C18 (250 × 4.6 mm, 5 µm); Mobile Phase: 60:40 MeCN/0.1% TFA; Flow: 1.0 mL/min; Retention Time: 8.2 min.

Future Directions and Applications

Drug Development

Rational modifications could enhance target selectivity:

  • Fluorine Substitution: Replacing chlorine with fluorine may improve blood-brain barrier penetration.

  • Stereochemical Optimization: Resolving enantiomers via chiral HPLC to identify active configurations .

Material Science

The rigid morpholine-phenyl framework shows potential as a ligand in metal-organic frameworks (MOFs) for gas storage applications. Preliminary simulations suggest a CO2_2 adsorption capacity of ≈2.8 mmol/g at 298 K.

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